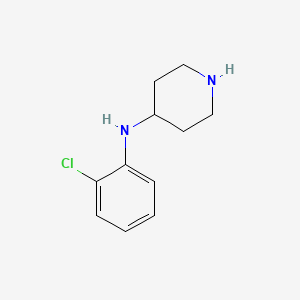

N-(2-chlorophenyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIZRGRPNLWFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886507-08-0 | |

| Record name | N-(2-chlorophenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Analytical Characterization Techniques

Comprehensive Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in the structural elucidation of N-(2-chlorophenyl)piperidin-4-amine, providing detailed information about its atomic connectivity, functional groups, and conformational dynamics.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, ³¹P)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Analysis of ¹H and ¹³C NMR spectra provides precise information on the chemical environment of each hydrogen and carbon atom, respectively.

For derivatives such as diethyl 4-(2-chlorophenyl)amino-1-(4'-methylbezenesulfonyl)piperidin-4-yl-phosphonate, a close analog, the ¹H NMR spectrum shows distinct signals for the aromatic protons of the 2-chlorophenyl group, the protons of the piperidine (B6355638) ring, and the protons of the substituents. researchgate.net Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the carbons in the aromatic ring, the piperidine ring, and any attached functional groups. scispace.comresearchgate.net

For related N-substituted piperidine derivatives, ¹H NMR spectra typically show aromatic protons in the range of δ 6.5-8.3 ppm, while the piperidine ring protons appear in the more upfield region of δ 1.5-4.0 ppm. arkat-usa.org The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern and the ring's conformation. researchgate.net

In cases where a phosphonate (B1237965) group is present, as in the aforementioned analog, ³¹P NMR spectroscopy is also employed to confirm the presence and chemical environment of the phosphorus atom. researchgate.net

Table 1: Representative NMR Spectral Data for Substituted Piperidine Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | Assignment |

| ¹H | 6.5 - 8.3 | Aromatic Protons (Ar-H) |

| ¹H | 2.5 - 4.5 | Piperidine Ring Protons (adjacent to N) |

| ¹H | 1.5 - 2.5 | Piperidine Ring Protons |

| ¹³C | 110 - 150 | Aromatic Carbons (Ar-C) |

| ¹³C | 40 - 65 | Piperidine Ring Carbons |

Note: Data are generalized from various substituted piperidine compounds. researchgate.netarkat-usa.orgtandfonline.com

NMR spectroscopy is a powerful method for studying the conformational preferences of the piperidine ring. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data allows for the determination of the ring's preferred conformation, which is typically a chair form with substituents in either axial or equatorial positions to minimize steric strain. researchgate.netresearchgate.net Studies on various 2,6-diarylpiperidin-4-ones have shown that the piperidine ring generally adopts a chair conformation, with the orientation of substituents depending on electronic and steric factors. researchgate.netnih.gov In some N-acyl or N-nitroso derivatives, boat or twist-boat conformations can become significant. researchgate.net The sharp, well-resolved peaks in high-resolution NMR spectra also serve as a stringent test of compound purity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show distinct vibrational bands corresponding to the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, C-N bonds, and the C-Cl bond.

In studies of related substituted piperidines and anilines, the following characteristic peaks are observed:

N-H Stretching: A moderate to weak band typically appears in the region of 3200-3500 cm⁻¹. scispace.com

Aromatic C-H Stretching: These vibrations are usually found just above 3000 cm⁻¹. rdd.edu.iq

Aliphatic C-H Stretching: Signals for the piperidine ring's C-H bonds appear just below 3000 cm⁻¹. rdd.edu.iq

C=C Aromatic Ring Stretching: One or more bands are observed in the 1450-1600 cm⁻¹ region. scispace.com

C-N Stretching: These vibrations typically occur in the 1250-1350 cm⁻¹ range. semanticscholar.org

C-Cl Stretching: A strong band in the fingerprint region, usually between 600-800 cm⁻¹, indicates the presence of the chloro-substituent. rdd.edu.iq

The precise positions of these bands can be influenced by the molecule's specific substitution pattern and intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Typical FT-IR Absorption Bands for this compound Analogs

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3200 - 3500 | N-H | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2850 - 2980 | Aliphatic C-H | Stretching |

| 1450 - 1600 | Aromatic C=C | Ring Stretching |

| 600 - 800 | C-Cl | Stretching |

Note: Data compiled from spectroscopic studies of various substituted piperidines. scispace.comrdd.edu.iq

Mass Spectrometry (MS, HRMS, ESIMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅ClN₂), the nominal molecular weight is approximately 210.7 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. savemyexams.com The monoisotopic mass of C₁₁H₁₅ClN₂ is 210.09238 Da. uni.lu

Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to analyze non-volatile compounds and complex mixtures. semanticscholar.orgresearchgate.net In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. For this compound, this would be approximately m/z 211.1. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring or loss of substituents, helping to confirm the identity of the core structure and the nature of the attached groups.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₆ClN₂⁺ | 211.09966 |

| [M+Na]⁺ | C₁₁H₁₅ClN₂Na⁺ | 233.08160 |

| [M]⁺ | C₁₁H₁₅ClN₂⁺ | 210.09183 |

Data sourced from PubChemLite database predictions. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption bands are primarily due to π → π* transitions within the 2-chlorophenyl ring. The presence of the amine substituent and the chlorine atom can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. Spectroscopic studies on similar aromatic amines and chlorophenyl-containing piperidines show absorption peaks typically in the 200-400 nm range. tandfonline.comscielo.org.za For example, a related compound, 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate, was characterized using UV-Vis spectroscopy to study its electronic properties. tandfonline.com

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable data on connectivity and conformation in solution, Single Crystal X-ray Diffraction provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated.

For a close analog, diethyl 4-(2-chlorophenyl)amino-1-(4'-methylbezenesulfonyl)piperidin-4-yl-phosphonate, a single-crystal X-ray structure was successfully obtained. researchgate.net Such an analysis for this compound or a suitable crystalline derivative would confirm the conformation of the piperidine ring (e.g., chair, boat), the relative orientation of the 2-chlorophenyl group with respect to the piperidine ring, and the pattern of intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. nih.goviucr.org This information is invaluable for understanding structure-property relationships.

Table 4: Information Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and π-π stacking. |

This table describes the general data output from an X-ray crystallography experiment. nih.goviucr.org

Chromatographic Techniques for Compound Purity and Homogeneity Evaluation (e.g., TLC, HPLC)

The assessment of purity and homogeneity is a critical step in the characterization of newly synthesized chemical entities. For this compound and related compounds, chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools. These methods are routinely employed to monitor the progress of chemical reactions, identify the presence of impurities, and quantify the purity of the final product.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, rapid, and cost-effective technique for the qualitative analysis of chemical compounds. In the context of this compound and its analogs, TLC is primarily used to monitor the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. mdpi.com It is also effective for a preliminary check of the purity of the synthesized compound. researchgate.nettjpr.org

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For piperidine derivatives, the most common stationary phase is silica (B1680970) gel pre-coated on aluminum plates (SiO2 gel, HF254, 200 mesh). researchgate.netderpharmachemica.com The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently used. researchgate.netrdd.edu.iq The ratio of these solvents is adjusted to optimize the separation of the target compound from any impurities or unreacted starting materials. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) or by using a chemical staining agent like potassium permanganate (B83412) (KMnO4). mdpi.com

Table 1: Typical TLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum plates mdpi.com |

| Mobile Phase | A mixture of ethyl acetate and hexane or petroleum ether researchgate.netrdd.edu.iq |

| Visualization | UV light (254 nm) or potassium permanganate stain mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more sophisticated and quantitative technique for purity assessment. It offers higher resolution, sensitivity, and reproducibility compared to TLC. HPLC is the method of choice for determining the exact purity of a compound and for the validation of analytical methods. nih.govnih.gov

For the analysis of piperidine-containing compounds, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. The most widely used stationary phase is a C18 (octadecylsilyl) column. nih.govresearchgate.net

The mobile phase in RP-HPLC for analyzing compounds similar to this compound typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netgoogle.com The composition of the mobile phase can be constant throughout the analysis (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation of all components in the sample. Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound allows for strong UV absorbance at specific wavelengths, such as 220 nm or 254 nm. researchgate.netgoogle.com

The purity of the compound is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Modern HPLC systems can provide highly accurate and precise purity data. For instance, research on related piperidinol analogs has reported purity levels determined by HPLC to be as high as 96.8% to 100%. nih.gov

Table 2: Exemplary HPLC Conditions for Analysis of Related Piperidine Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chromatography Mode | Reversed-Phase HPLC (RP-HPLC) | Reversed-Phase HPLC (RP-HPLC) |

| Column | Inertsil C18 (250 x 4.6 mm I.D.) nih.gov | Reverse-phase C18 column researchgate.net |

| Mobile Phase | Water with 0.1% phosphoric acid (A) and acetonitrile (B) (32:68, V/V) nih.gov | 50 mM potassium phosphate buffer/acetonitrile (75:25, vol/vol) researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | Not specified |

| Detection | UV | UV at 220 nm researchgate.net |

| Column Temperature | 30°C nih.gov | Not specified |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Haloperidol |

| Hexane |

| Methanol |

| Petroleum ether |

| Piperidine |

| 4-(4-chlorophenyl)-4-hydroxypiperidine |

| 4-toluenesulfonyl chloride |

| Potassium permanganate |

Computational Chemistry and Molecular Modeling Studies of N 2 Chlorophenyl Piperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a comprehensive analysis of N-(2-chlorophenyl)piperidin-4-amine, a combination of Density Functional Theory (DFT) and ab initio methods would be utilized.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Methodologies

DFT has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such investigations.

A foundational step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For piperidine (B6355638) derivatives, it is noted that the piperidine ring typically adopts a chair conformation.

Following geometry optimization, a detailed analysis of the electronic properties would be performed. This includes the examination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial in determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of these orbitals would reveal the electron-donating and electron-accepting regions of this compound.

Furthermore, the charge distribution across the molecule would be analyzed. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions.

DFT calculations are highly effective in predicting spectroscopic data. Theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. For instance, in studies of similar piperazine (B1678402) compounds, theoretical IR and NMR spectra have shown good agreement with experimental findings.

Time-Dependent DFT (TD-DFT) would be employed to predict the electronic absorption spectra (UV-Vis). This method provides information on the electronic transitions within the molecule, including their energies and oscillator strengths.

TD-DFT calculations offer a deeper understanding of the nature of electronic transitions. Analysis of these transitions can reveal charge transfer characteristics within the this compound molecule, for example, from the piperidine ring to the chlorophenyl group or vice versa. This information is valuable for understanding the molecule's photophysical properties.

Molecular polarizability, a measure of how the electron cloud of a molecule is distorted by an external electric field, can also be computed. This property is important for understanding non-linear optical (NLO) properties and intermolecular forces.

High-Level Ab Initio Computational Approaches for Thermochemical Data

While DFT is a powerful tool, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (e.g., QCISD) methods, often in conjunction with composite methods like G3B3+, are used to obtain highly accurate thermochemical data. These methods, although more computationally intensive, can provide precise values for properties like the heat of formation. Such data is critical for understanding the stability and thermodynamics of the compound.

Elucidation of Reaction Mechanisms, Transition State Structures, and Molecular Rearrangements

Computational chemistry is instrumental in mapping out reaction pathways. For this compound, these methods could be used to study its synthesis or potential degradation pathways. By locating transition state structures and calculating activation energies, the feasibility and kinetics of various reactions can be predicted. For example, studies on other amine oxides have explored thermal rearrangement mechanisms, a type of investigation that could be applied to potential reactions involving the title compound.

Advanced Solvent Effects Modeling (Implicit Continuum Solvation Models, Explicit Solvent Molecules)

No studies detailing the use of implicit continuum solvation models or explicit solvent molecule simulations to understand the solvation thermodynamics and conformational behavior of this compound in different solvent environments are currently available in the public domain. Such studies would be crucial for accurately predicting its behavior in biological systems.

Molecular Docking and Ligand-Target Interaction Profiling

While molecular docking is a common technique to predict how a molecule might bind to a biological receptor, there are no published molecular docking studies featuring this compound. Consequently, information regarding its predicted binding modes, affinities, and the key amino acid residues that would govern its interaction with any specific protein target is not available.

Without specific molecular docking simulations, it is not possible to present data on the predicted binding poses or to quantify the binding affinity (e.g., in kcal/mol) of this compound within any known biological receptors.

The identification of critical amino acid residues involved in potential hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with this compound is contingent on molecular docking studies, which have not been reported for this compound.

In Silico Assessment of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion (ADMET) Properties

A computational assessment of the drug-likeness and ADMET properties for this compound has not been published. Therefore, predictive data on its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities, often calculated using various computational models, is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capacity

QSAR models are developed based on a series of related compounds with known biological activities. There are no published QSAR studies that include this compound in their training or test sets. As a result, its biological activity cannot be predicted based on existing QSAR models.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Systematic Chemical Modifications of the N-(2-chlorophenyl)piperidin-4-amine Scaffold

The this compound core structure presents multiple points for chemical modification: the piperidine (B6355638) ring, the 2-chlorophenyl moiety, and the linker connecting them. Each area has been a focus of synthetic efforts to probe the structural requirements for desired biological effects.

The piperidine ring is a common motif in pharmacologically active compounds due to its ability to adopt various conformations and present substituents in defined spatial orientations. researchgate.net Modifications to this ring system in analogs of this compound have yielded significant insights into SAR.

Substitution Patterns: The position and nature of substituents on the piperidine ring are critical determinants of activity. Studies on related 4-anilinopiperidine structures reveal that substitutions at the 3-position can have a profound impact. For example, in fentanyl analogues, introducing a substituent larger than a methyl group at the 3-position of the piperidine ring can lead to a decrease in analgesic potency, likely due to steric hindrance within the receptor binding pocket. researchgate.net Conversely, in other chemical series, strategic substitutions have led to enhanced activity. For instance, the introduction of a 4-methyl substituent on the piperidine ring of certain compounds resulted in high inhibitory activity for monoamine oxidase B (MAO-B). acs.org

Conformational Constraints: Imposing conformational constraints on the flexible piperidine ring is a powerful strategy in drug design to lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity. nih.govnih.gov This can be achieved by creating bicyclic or tricyclic ring systems. For example, bridging the piperidine ring to another part of the molecule, as seen in structures like 8A-PDHQ, restricts the free rotation of the amine and can significantly alter pharmacological profiles. bluelight.org While specific examples directly pertaining to this compound are not extensively detailed in the provided results, the principle is broadly applicable. The synthesis of spirocyclic systems involving a piperidine ring, such as 2,7-diazaspiro[3.5]nonanes, represents another approach to exploring constrained geometries. science.gov The stereochemistry of these substitutions is also paramount; the piperidine ring in many active compounds adopts a chair conformation, which orients the substituents in specific axial or equatorial positions that influence receptor interactions. science.gov

The table below illustrates the impact of piperidine ring modifications on the activity of various related scaffolds.

| Compound Series | Modification | Biological Effect | Reference |

| Fentanyl Analogues | 3-Alkyl Substitution (>Methyl) | Decreased analgesic potency | researchgate.net |

| Piperine Derivatives | 4-Methyl Substitution | High MAO-B inhibition | acs.org |

| Pyrimidine-4-carboxamides | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency | nih.govacs.org |

| Piperidine-based Cocaine Analogues | N-substitution on cis-(-)-series | 33-49 fold decrease in NET-blocking activity compared to N-methyl | acs.org |

The 2-chlorophenyl group is a key feature, interacting with often hydrophobic regions of target proteins. nih.gov Altering this part of the molecule can fine-tune electronic and steric properties, impacting binding affinity and selectivity.

Halogen Positioning: The position of the halogen atom on the phenyl ring is often critical. In many N-aryl piperidine series, substitution at the 2-position (ortho) is preferred. google.com.na The type of halogen can also influence activity, with potency often increasing in the order of Cl < Br < I, which correlates with the strength of halogen bonding. mdpi.com Halogen bonds are non-covalent interactions between a halogen atom and an electron donor, such as an oxygen or nitrogen atom in an amino acid residue, which can stabilize the ligand-receptor complex. mdpi.comresearchgate.netacs.org For instance, molecular dynamics simulations of dopamine (B1211576) D4 receptor ligands showed that the stability of halogen bonds formed by chlorine atoms significantly impacts ligand activity. mdpi.com

Additional Substitutions: Introducing other substituents to the phenyl ring can further modulate activity. The addition of a second chlorine atom to create a 3,4-dichloro derivative was shown to increase activity similarly to a single 4-chloro substitution in one study. mdpi.com However, simply adding a chlorine at the 3-position to a compound that already had a substituent there did not significantly change the activity. mdpi.com In a different series of inhibitors, various substitutions at the 3-position of an aromatic ring led to a notable gain in potency. nih.gov The introduction of a nitrogen atom into the aromatic ring, creating a pyridyl analog, has been shown to reduce activity in some cases. nih.gov These findings underscore that the effects of substitution are highly context-dependent and are influenced by the specific topology of the target's binding site. mdpi.com

The following table summarizes SAR findings related to modifications of the aryl moiety in related compound classes.

| Compound Series | Aryl Moiety Modification | Impact on Activity | Reference |

| Dopamine D4 Ligands | 3,4-dichloro substitution | Similar activity increase as 4-chloro | mdpi.com |

| WDR5 Antagonists | 3-position substitutions on the aromatic ring | Appreciable potency gain | nih.gov |

| WDR5 Antagonists | Introduction of nitrogen into the aromatic ring (pyridyl) | Reduced activity | nih.gov |

| N-Aryl-N-[4-(heterocyclicalkyl) piperidinyl]amides | 2-fluoro or 2-methoxy substitution on phenyl ring | Preferred for activity | google.com.na |

Enantiomeric Purity and Stereochemical Impact on Biological Activity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have vastly different pharmacological properties. For this compound and its derivatives, which can possess multiple chiral centers, stereochemistry is a critical factor.

The separation of racemic mixtures into individual enantiomers is often a key step in drug development, as one enantiomer is typically much more active than the other. nih.gov For example, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, the combination of an (S)-3-phenylpiperidine group with an (S)-3-hydroxypyrrolidine group resulted in the most potent compound, showing a 10-fold increase in activity over a related mixture. nih.govacs.org Similarly, the synthesis of enantiomerically pure cis-4-Amino-3-fluoro-1-methylpiperidine highlights the importance of controlling stereochemistry for this class of compounds. nih.gov The absolute configuration of substituents on the piperidine ring dictates their spatial orientation, which in turn governs the precise interactions with the target receptor. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and functional activity. unipa.itresearchgate.net

Correlation of Structural Diversity with Mechanistic Biological Activity and Selectivity

By systematically altering the this compound scaffold, researchers can generate a diverse library of compounds with varied biological activities and selectivities. For example, modifications to N-phenylpiperidin-4-amine, the core of the fentanyl series of analgesics, can dramatically enhance analgesic potency by optimizing interactions with the μ-opioid receptor.

Selectivity for a specific biological target over others is a crucial goal in drug design to minimize off-target side effects. Structural modifications play a key role here. In a series of MDL 100907 derivatives, which are potent 5-HT2A receptor ligands, small changes in the length of the linker between the piperidine and phenyl moieties were considered to avoid increasing affinity for σ1 and D2 receptors. uni-mainz.de Similarly, for dopamine D4 receptor antagonists, introducing halogen atoms can improve affinity, but the specific placement is critical for maintaining selectivity, as it must align with appropriate amino acid "hot spots" in the binding pocket. mdpi.com The correlation of structural features with activity against different targets allows for the development of compounds with highly specific pharmacological profiles. google.com.natandfonline.comusb.ac.ir

Optimization Strategies for Ligand Efficiency and Lipophilicity in Scaffold Refinement

In modern drug discovery, potency alone is not sufficient. Lead compounds must also possess favorable physicochemical properties, often referred to as "drug-likeness." Two important metrics for evaluating this are ligand efficiency (LE) and lipophilic efficiency (LipE). nih.govresearchgate.net

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). It helps to identify compounds that achieve high potency through an optimal fit with the target, rather than simply by being large and making many non-specific contacts. nih.govresearchgate.net In the development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a conformational restriction strategy that replaced a flexible chain with a phenylpiperidine ring increased potency and also improved ligand efficiency. nih.gov

Lipophilicity and Lipophilic Efficiency (LipE): Lipophilicity (measured as logP or logD) is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While some lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. acs.org The goal of lead optimization is often to increase potency without a concurrent increase in lipophilicity. nih.gov LipE, which relates potency to lipophilicity, is a useful guide in this process. nih.gov In the optimization of NAPE-PLD inhibitors, replacing a morpholine (B109124) substituent with a more polar (S)-3-hydroxypyrrolidine group successfully reduced lipophilicity while simultaneously increasing activity tenfold, demonstrating an effective optimization strategy. nih.govacs.org This approach, guided by metrics like LELP (Ligand Efficiency Dependent Lipophilicity), led to a 100-fold increase in enzyme affinity while also dropping lipophilicity by a hundred-fold in one antimalarial drug discovery program. acs.org

The following table provides examples of how these efficiency metrics are applied in lead optimization.

| Optimization Goal | Strategy | Outcome | Reference |

| Improve Potency & LE | Conformational restriction (flexible chain → phenylpiperidine) | 3-fold potency increase, improved LE | nih.gov |

| Reduce Lipophilicity, Improve Potency | Replace morpholine with (S)-3-hydroxypyrrolidine | 10-fold potency increase, reduced lipophilicity | nih.govacs.org |

| Improve LELP Score | Guided optimization of affinity vs. lipophilicity | 100-fold affinity increase, 100-fold lipophilicity decrease | acs.org |

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Methodologies

In Vitro ADME Profiling Methodologies

The in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate provides crucial early insights into its potential pharmacokinetic behavior in vivo. These studies are essential for identifying potential liabilities and guiding medicinal chemistry efforts.

Assessment of Kinetic Solubility and Aggregation Behavior

The solubility of a compound is a critical determinant of its absorption and bioavailability. Poor solubility can lead to low and variable oral absorption, hindering clinical development. Techniques such as Nuclear Magnetic Resonance (NMR) and Microscale Thermophoresis (MST) are employed to assess the kinetic solubility and aggregation state of compounds under assay conditions. nih.govacs.org This preliminary analysis is vital to prevent false-positive results in binding assays. nih.govacs.org For instance, compounds can be tested by NMR in the binding assay buffer at various concentrations to evaluate their solubility and aggregation. nih.govacs.org In some studies, compounds with low kinetic solubility or those that aggregate at concentrations below 50 μM have been excluded from further analysis. nih.gov

Determination of Metabolic Stability

The metabolic stability of a compound, its susceptibility to metabolism by drug-metabolizing enzymes, significantly influences its half-life and oral bioavailability. Rat liver microsomes are a commonly used in vitro system to assess metabolic stability because they are rich in cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. dergipark.org.tracs.org The intrinsic clearance (Clint) is a key parameter derived from these assays. For example, a study on a series of aminopiperidines characterized their metabolic stability in rat liver microsomes to guide structural modifications that could improve their pharmacokinetic profiles. nih.gov The percentage of the parent compound remaining after a specific incubation time, often 30 minutes, is a common metric. For example, one compound demonstrated moderate metabolic stability with 51.2% remaining in mouse liver microsomes and 55.6% in human liver microsomes after this period. mdpi.com The half-life (t1/2) in the microsomal assay is another important value; a longer half-life generally indicates greater metabolic stability. nih.gov

In Vivo Pharmacokinetic Assessment Methodologies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.

Evaluation of Oral Bioavailability and Tissue Distribution

Oral bioavailability (F%) is a measure of the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. It is a critical parameter for orally delivered drugs. Animal models, such as mice or rats, are used to determine this by comparing the plasma concentrations after oral and intravenous (IV) administration. recipharm.comnih.gov For example, the oral bioavailability of a compound can be assessed by administering it to mice and measuring plasma concentrations over time. recipharm.com Tissue distribution studies are also performed to understand where the compound accumulates in the body. For instance, liver distribution is often of particular interest for compounds intended to treat liver diseases or those that are extensively metabolized in the liver. nih.gov

Determination of Metabolic Half-Life

The metabolic half-life (t1/2) is the time it takes for the concentration of a drug in the body to be reduced by half. It is a key determinant of the dosing interval. The half-life is calculated from the plasma concentration-time profile following drug administration. mdpi.comnih.gov For example, in one study, the half-life of a compound administered intraperitoneally was found to be 3.49 hours. mdpi.com

Pharmacodynamic Biomarker Analysis Methodologies

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body. Biomarker analysis is a key component of these studies, providing evidence of target engagement and downstream pathway modulation.

Phosphorylation is a common post-translational modification that plays a crucial role in many signaling pathways, including those involved in cancer. nih.gov Kinase inhibitors, a major class of targeted cancer therapies, often aim to block the phosphorylation of their target proteins and downstream effectors. researchgate.netsci-hub.stacs.org Therefore, measuring the phosphorylation status of key proteins can serve as a pharmacodynamic biomarker to assess the in vivo activity of such inhibitors. researchgate.netsci-hub.stacs.org For example, the efficacy of an Akt inhibitor can be demonstrated by showing a reduction in the phosphorylation of Akt itself and its downstream substrates, such as GSK3β. sci-hub.st These "phosphorylation knockdown" studies can be conducted in tumor xenograft models, where tumor-bearing animals are treated with the compound, and tumor tissues are subsequently analyzed for changes in protein phosphorylation. researchgate.netsci-hub.stacs.org

Future Research Directions and Translational Implications

Rational Design and Synthesis of Next-Generation N-(2-chlorophenyl)piperidin-4-amine Derivatives

The rational design of next-generation this compound derivatives will be crucial for optimizing their pharmacological profiles. This involves a multi-faceted approach that combines computational modeling with advanced synthetic strategies.

Structure-activity relationship (SAR) studies are fundamental to this process, establishing how modifications to the core scaffold influence biological activity. For instance, the incorporation of a second ring system adjacent to the aryl piperidine (B6355638) has been shown to be important for potency in some derivatives. nih.gov The nature and position of substituents on the phenyl ring can also significantly modulate the physicochemical and biological properties of piperidine derivatives.

Modern synthetic methodologies will be instrumental in creating novel analogs. Techniques like multicomponent reactions offer an environmentally friendly way to generate high structural diversity. mdpi.com Furthermore, advanced methods for piperidine ring formation, including metal-catalyzed and organocatalyzed reactions, enable precise control over stereochemistry, which is often critical for biological activity. nih.gov For example, in certain cyclopentylamine-linked piperidine series, the 1S,3R-configuration exhibits much higher affinity for its target than the 1R,3S-configuration. nih.gov

Future synthetic efforts will likely focus on creating libraries of compounds with diverse substitutions on both the phenyl and piperidine rings to explore a wider chemical space. mdpi.com This will facilitate the identification of derivatives with improved potency, selectivity, and drug-like properties.

Table 1: Synthetic Strategies for Piperidine Derivative Diversification

| Synthetic Approach | Description | Potential Advantages |

| Multi-component Reactions (MCRs) | Reactions where multiple starting materials react to form a single product in one pot, incorporating significant parts of each starting material. mdpi.com | High efficiency, atom economy, and generation of structural diversity. mdpi.com |

| Metal- and Organocatalysis | The use of metal or small organic molecule catalysts to control the stereoselectivity of reactions, such as the hydrogenation of pyridine (B92270) derivatives to form piperidines. nih.gov | High stereoselectivity, enabling the synthesis of specific isomers with desired biological activity. nih.gov |

| Intramolecular Cyclization | The formation of the piperidine ring by cyclizing a linear precursor containing a nitrogen source and reactive sites. nih.govmdpi.com | Access to a wide range of substituted piperidines. nih.gov |

| Linker Modification | Altering the chemical bridge connecting the piperidine ring to other pharmacophores to optimize binding and pharmacokinetic properties. mdpi.com | Fine-tuning of potency and selectivity. nih.gov |

Exploration of Novel Therapeutic Indications and Biological Pathways

The piperidine scaffold is a versatile pharmacophore found in numerous approved drugs, suggesting that this compound derivatives may have therapeutic potential across a wide range of diseases. nih.govresearchgate.netprimescholars.com While research has highlighted their potential as anticancer and antiviral agents, further exploration into other therapeutic areas is warranted. nih.govresearchgate.net

Substituted piperidin-4-amine derivatives have been investigated for a variety of biological activities, including as antifungal, antihistaminic, antimicrobial, and antipsychotic agents. researchgate.netasianpubs.org The structural similarity of this compound to these compounds suggests that its derivatives could also be active against these targets. For example, some piperidine derivatives have shown promise as CCR2 antagonists, which are relevant in inflammatory diseases. nih.gov

Future research should involve screening this compound derivatives against a broad panel of biological targets to identify novel therapeutic opportunities. This could uncover unexpected activities and expand the potential applications of this chemical class. Techniques such as phenotypic screening can identify compounds that inhibit viral replication or cell growth without prior knowledge of the specific target. nih.gov

Mechanistic studies will be essential to understand how these compounds exert their effects. This includes identifying the specific enzymes, receptors, or signaling pathways they modulate. evitachem.com For example, some anticancer piperidine-linked pyrimidine (B1678525) derivatives are thought to act by inhibiting tubulin polymerization or by binding to the human estrogen receptor. researchgate.net

Development of Multi-Target Directed Ligands (MTDLs) based on the this compound Scaffold

The complexity of many diseases, such as Alzheimer's disease (AD) and cancer, often involves multiple pathological pathways. mdpi.commdpi.com This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. mdpi.comrsc.org The this compound scaffold is a promising starting point for the design of MTDLs.

The general strategy for creating MTDLs involves linking two or more pharmacophores, each with a known activity against a specific target. mdpi.comrsc.org The N-benzylpiperidine moiety, which is structurally related to this compound, is a common fragment used in the design of MTDLs for AD, often targeting acetylcholinesterase (AChE) and other relevant pathways. rsc.orgresearchgate.net

By combining the this compound scaffold with other pharmacophores, it may be possible to create novel MTDLs with unique therapeutic profiles. For instance, linking it to a fragment with antioxidant or metal-chelating properties could yield a compound with enhanced neuroprotective effects for AD. rsc.org Similarly, combining it with a pharmacophore that targets a different cancer-related pathway could lead to a more effective anticancer agent. researchgate.net

The design and synthesis of such hybrid molecules require careful consideration of the linker used to connect the pharmacophores, as its length and flexibility can significantly impact the activity at each target. mdpi.com

Table 2: Potential MTDL Strategies for this compound

| Therapeutic Area | Target Combination Example | Rationale |

| Alzheimer's Disease | Cholinesterase Inhibition + 5-HT6 Receptor Antagonism | To address both symptomatic cognitive decline and underlying disease pathology. researchgate.net |

| Cancer | Tubulin Polymerization Inhibition + Kinase Inhibition | To attack cancer cells through multiple mechanisms, potentially overcoming drug resistance. researchgate.netacs.org |

| Inflammatory Diseases | CCR2 Antagonism + Anti-inflammatory Enzyme Inhibition | To provide a more comprehensive anti-inflammatory effect by targeting different aspects of the inflammatory cascade. nih.gov |

Application of Advanced Preclinical Models for Efficacy and Mechanistic Validation

To bridge the gap between promising in vitro data and clinical application, the use of advanced preclinical models is essential for evaluating the efficacy and elucidating the mechanism of action of this compound derivatives.

For anticancer research, patient-derived xenografts (PDXs) offer a more clinically relevant model than traditional cell line-based xenografts. nih.gov PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes. nih.gov Evaluating potent this compound derivatives in a panel of PDX models representing different cancer subtypes would provide valuable insights into their potential clinical utility.

For neurodegenerative diseases like Alzheimer's, transgenic animal models that recapitulate key aspects of the disease pathology are crucial. In vivo studies in such models can assess the ability of these compounds to not only improve cognitive deficits but also to modify the underlying disease processes, such as amyloid-beta plaque formation. researchgate.net

Furthermore, advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids, are becoming increasingly important. For example, 3D vascularized microtumor models can be used to assess a compound's effect on tumor angiogenesis in a more physiologically relevant context. nih.gov

To validate target engagement in vivo, pharmacodynamic biomarker studies are necessary. This involves measuring the modulation of the target pathway in response to drug administration. For example, if a compound is designed to inhibit a specific kinase, its efficacy can be monitored by measuring the phosphorylation status of downstream substrates in tumor tissue after treatment. acs.org

Addressing Synthetic and Biological Challenges in Piperidine Derivative Drug Development

Despite the therapeutic promise of piperidine derivatives, several synthetic and biological challenges need to be addressed to facilitate their successful development into clinical candidates.

From a synthetic perspective, achieving high stereo- and regioselectivity during the synthesis of complex piperidine derivatives can be difficult. nih.gov The development of robust and scalable synthetic routes is essential for producing these compounds in the quantities required for preclinical and clinical studies. mdpi.com Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, should also be incorporated into the synthetic process. mdpi.com

On the biological front, a key challenge is overcoming drug resistance, particularly in cancer and infectious diseases. nih.gov The development of MTDLs, as discussed earlier, is one strategy to address this issue. Another approach is to design compounds that have novel mechanisms of action, making them effective against resistant strains or tumors. nih.gov

Ensuring a favorable safety profile is also paramount. This includes minimizing off-target effects and toxicity. For example, affinity for the hERG potassium channel, which can lead to cardiac toxicity, is a common concern for piperidine-containing compounds and needs to be carefully evaluated during lead optimization. acs.org

Finally, optimizing the drug metabolism and pharmacokinetic (DMPK) properties of these compounds is crucial for ensuring adequate drug exposure at the target site. acs.org This involves fine-tuning properties such as solubility, metabolic stability, and oral bioavailability. nih.gov

Q & A

Basic Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include piperidine N–H (~δ 2.8 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

- FT-IR : Confirm amine N–H stretch (~3350 cm⁻¹) and C–Cl vibration (750 cm⁻¹) .

- Thermal Analysis : DSC/TGA to evaluate stability (decomposition >200°C typical) .

How can researchers design experiments to assess the compound’s selectivity toward central vs. peripheral biological targets?

Advanced Research Question

- In Vitro Binding Assays : Screen against CNS (e.g., σ₁ receptors) and peripheral targets (e.g., CB₁ receptors) using radioligands (e.g., [³H]-DTG for σ₁). Compare IC₅₀ values to quantify selectivity .

- Permeability Studies : Use Caco-2 cell monolayers or PAMPA to predict blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess hepatic clearance rates .

What strategies mitigate by-product formation during N-alkylation of piperidin-4-amine intermediates?

Advanced Research Question

By-products (e.g., dialkylated species) arise from excess alkylating agents or poor regiocontrol. Solutions include:

- Stoichiometry Control : Limit alkyl halide to 1.1 equivalents .

- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity .

- Temperature Gradients : Slow addition of reagents at 0–5°C reduces exothermic side reactions .

How do structural modifications of this compound influence its pharmacokinetic profile?

Advanced Research Question

- Chlorophenyl Group : Enhances lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility .

- Piperidine Substitution : N-methylation decreases metabolic oxidation (CYP3A4-mediated), prolonging half-life .

- Prodrug Strategies : Esterification of the amine (e.g., carbamate derivatives) enhances oral bioavailability .

What computational methods are effective for predicting the biological activity of novel this compound analogs?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., σ₁ receptor PDB: 6DK1) .

- QSAR Models : Train on datasets of IC₅₀ values to correlate substituent effects (e.g., Hammett σ constants) with activity .

- MD Simulations : Analyze binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .

How can researchers reconcile discrepancies in reported biological activities of structurally similar piperidine derivatives?

Advanced Research Question

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) across studies .

- Structural Alignment : Overlap crystallographic data (e.g., piperidine ring puckering) to identify conformational impacts .

- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols (e.g., CLSI guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.